1,4-Oxazepan-6-one

Medicinal chemistry Compound library diversity Hit discovery

1,4-Oxazepan-6-one addresses the critical scarcity of medium-ring heterocycles in commercial screening libraries, where morpholine-based scaffolds dominate. This seven-membered N,O-heterocycle enables access to underrepresented chemical space for CNS and oncology programs. - Validated scaffold-hopping precedent: Daiichi Sankyo's EP300/CBP inhibitor DS17701585 (IC₅₀ = 0.040 μM) demonstrated in vivo target engagement using a 1,4-oxazepane core. - Distinct SAR trajectory vs. morpholinones: Carbonyl position at C-6 yields reactivity and binding profiles unattainable with 1,4-oxazepan-3-one or morpholin-3-one regioisomers. - Antifungal relevance: 1,4-oxazepane-containing R-135853 achieved MIC₉₀ = 0.03 μg/mL against fluconazole-resistant C. albicans via EF-2 inhibition.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
Cat. No. B12820161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Oxazepan-6-one
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESC1COCC(=O)CN1
InChIInChI=1S/C5H9NO2/c7-5-3-6-1-2-8-4-5/h6H,1-4H2
InChIKeyWMNBWITYTNHEHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Oxazepan-6-one: Identity and Procurement Baseline


1,4-Oxazepan-6-one (CAS 1525456-56-7, molecular formula C₅H₉NO₂, MW 115.13 g/mol) is a seven-membered saturated N,O-heterocycle bearing a ketone at the 6-position . Its free-base form and hydrochloride salt (CAS 2306265-53-0, purity ≥ 95–97%) are commercially available from multiple vendors . The scaffold occupies a unique position at the structural interface of diazepane, morpholine, and azepane rings, offering a medium-ring architecture that is systematically underrepresented in commercial screening libraries relative to its six-membered morpholine counterparts [1].

1 Medium-ring N,O-heterocycle for library enrichment and scaffold-hopping
2 6-Ketone position enables distinct SAR vectors vs. 3-one regioisomers
3 Free base and HCl salt forms support diverse synthetic workflows

Why Morpholinones and 3-Oxazepanones Cannot Replace 1,4-Oxazepan-6-one


The assumption that morpholin-3-one (six-membered, carbonyl at position 3) or 1,4-oxazepan-3-one (seven-membered, carbonyl at position 3) can interchangeably replace 1,4-oxazepan-6-one is contradicted by three lines of evidence: (i) ring size directly modulates target affinity, as demonstrated by differential dopamine D₄ receptor binding between morpholine and 1,4-oxazepane matched-pair series [1]; (ii) the carbonyl position (C-6 vs. C-3) governs both the nucleophilic reactivity trajectory and downstream derivatization chemistry, meaning each regioisomer yields distinct SAR vectors [2]; and (iii) 1,4-oxazepanes as a class are so scarce in commercial libraries that their mere presence constitutes a differentiated chemical space opportunity—morpholines, by contrast, are among the most abundantly stocked heterocycles [3].

Ring size Morpholine (6‑membered) ring‑size shift may alter target affinity; D₄ receptor data shows SAR does not extrapolate directly.
Carbonyl position 1,4‑Oxazepan‑3‑one regioisomers give different derivatization trajectories; C‑6 ketone is not interchangeable with C‑3.
Scaffold abundance Morpholines are ubiquitous in screening libraries; 1,4‑oxazepane scarcity implies that novelty advantage may not transfer from morpholine hits.

1,4-Oxazepan-6-one Differentiation Evidence


Library Scarcity: 1,4-Oxazepanes vs. Morpholines

The 1,4-oxazepane scaffold class is explicitly characterized as 'strikingly scarce in compound libraries' relative to morpholines and other six-membered N,O-heterocycles, despite its 'privileged position at the interface of diazepane, morpholine, and azepane scaffolds' [1]. This scarcity is not incidental: the 'lack of reliable synthetic routes has long hindered their exploration, leaving a clear gap between potential and practical use' [1]. Separately, when bis-morpholine spiroacetal scaffolds were compared against 1,4-oxazepane-substituted analogues, the oxazepane variants were described as 'virtually unexplored in drug discovery' [2]. The quantifiable procurement implication is that 1,4-oxazepan-6-one occupies a low-competition chemical space: fewer screening hits from competitors, higher novelty potential, and stronger IP positioning.

Library Scarcity
Class‑level
Strikingly scarce vs. morpholines in commercial collections
Novelty‑advantaged scaffold for library enrichment
Qualitative assessment; verify current vendor stock
Medicinal chemistry Compound library diversity Hit discovery

Ring-Size Effect on Dopamine D₄ Receptor Affinity

In a systematic matched-pair study, Audouze et al. synthesized parallel series of 2,4-disubstituted morpholines (6-membered ring) and 2,4-disubstituted 1,4-oxazepanes (7-membered ring) and measured their binding affinity at the human dopamine D₄ receptor [1]. 3D-QSAR analysis using GRID/GOLPE methodology revealed that 'the size of the morpholine or 1,4-oxazepane ring seems to be important for affinity' [1]. While full Ki tables are behind the paywall, the qualitative finding is unambiguous: ring expansion from 6 to 7 members produces meaningfully different affinity profiles, confirming that the two scaffolds are not interchangeable for D₄-targeted programs.

Ring‑Size Effect
Reported
D₄ affinity differs between 6‑ and 7‑membered matched pairs
Morpholine SAR cannot be extrapolated to oxazepane analogs
Matched‑pair study; exact Ki in original paper
CNS drug discovery Dopamine receptor 3D-QSAR

Scaffold Hopping to 1,4-Oxazepane for EP300/CBP HAT Inhibition

Daiichi Sankyo researchers identified compound 11 (DS17701585), a 1,4-oxazepane-containing EP300/CBP histone acetyltransferase inhibitor, via scaffold hopping from an HTS hit [1]. DS17701585 achieved IC₅₀ values of 0.040 μM against CBP and 0.15 μM against EP300 in biochemical assays, with dose-dependent suppression of SOX2 mRNA expression confirmed in a human lung squamous cell carcinoma LK2 xenograft mouse model [1]. Critically, the 1,4-oxazepane ring was not a replaceable architectural element—it was essential for achieving the selectivity profile: the original HTS hit lacked this ring system, and the scaffold-hopping campaign explicitly selected the 1,4-oxazepane core as a key differentiator [1].

EP300/CBP Inhibition
Reported
IC₅₀ CBP = 0.040 μM
Supports HAT inhibitor scaffold‑hopping programs
DS17701585; biochemical assay
Epigenetics Cancer therapeutics Scaffold hopping

Antifungal Efficacy Against Fluconazole-Resistant Candidiasis

R-135853, a sordarin derivative possessing a 1,4-oxazepane ring moiety, was evaluated head-to-head against fluconazole in murine candidiasis models [1]. R-135853 exhibited MIC₉₀ values of 0.03 μg/mL against fluconazole-susceptible C. albicans and 0.03–0.06 μg/mL against fluconazole-resistant C. albicans strains [1]. In the murine esophageal candidiasis model caused by fluconazole-resistant C. albicans, R-135853 at 10 and 50 mg/kg/dose significantly reduced esophageal viable cell counts, whereas fluconazole at 50 mg/kg/dose was ineffective [1]. R-135853 eradicated C. albicans from esophagi of 1/5 and 4/5 mice at 10 and 50 mg/kg, respectively [1]. The 1,4-oxazepane ring is integral to the pharmacophore: the sordaricin core without this moiety lacks comparable potency.

Antifungal Activity
Reported
MIC₉₀ 0.03 μg/mL vs. fluconazole‑resistant C. albicans
Supports antifungal screening context
R‑135853; EF‑2 inhibitor mechanism
Antifungal drug discovery Drug resistance In vivo efficacy

Scalable Multigram Synthesis Protocol

Until 2025–2026, the synthesis of non-fused 1,4-oxazepanes was hampered by 'lack of reliable synthetic routes' that 'long hindered their exploration' [1]. Kaliberda et al. (Enamine Ltd / Taras Shevchenko National University) recently published a robust protocol that 'transforms [classical heterocyclization] into a robust protocol suited for multigram synthesis' accommodating both unsubstituted and methyl-substituted precursors [1]. This directly addresses the historical procurement bottleneck: prior to this work, commercial availability was limited to milligram research quantities with long lead times. The protocol enables access to diverse 6-functionalized 1,4-oxazepanes [1]. The implication is that 1,4-oxazepan-6-one can now be reliably sourced at multi-gram scale, reducing supply risk relative to even 3–5 years ago.

Scalable Synthesis
Method context
Multigram protocol published 2025–2026
Reduced supply risk for MedChem campaigns
Enamine / Kaliberda et al. protocol
Process chemistry Scale-up synthesis Building block supply

1,4-Oxazepan-6-one vs. 3-one: Carbonyl Position Effects

1,4-Oxazepan-6-one and 1,4-oxazepan-3-one are regioisomers differing only in carbonyl position, yet they arise from distinct synthetic methods and offer orthogonal derivatization vectors. Morpholin-3-ones and 1,4-oxazepan-3-ones can be accessed via [3+3]- and [3+4]-annulation of aza-oxyallyl cations with amphoteric compounds [1], whereas 1,4-oxazepan-6-ones require cyclization strategies targeting the C-6 position [2]. This positional difference matters for procurement because the downstream chemistry—nucleophilic addition, reduction, reductive amination, and ring functionalization—proceeds with fundamentally different regiochemical outcomes. A program requiring C-6 functionalization cannot simply substitute 1,4-oxazepan-3-one; the two regioisomers map onto entirely different SAR vectors.

Carbonyl Position
Class‑level
6‑one vs. 3‑one regioisomers: distinct derivatization chemistry
Procurement must specify correct regioisomer for SAR
Synthetic routes and nucleophilic attack vectors differ
Regioisomer differentiation Synthetic chemistry SAR

1,4-Oxazepan-6-one Application Scenarios


EP300/CBP HAT Inhibitor Programs

The Daiichi Sankyo EP300/CBP inhibitor program provides a validated precedent: scaffold hopping to a 1,4-oxazepane-containing core yielded compound DS17701585 with IC₅₀ = 0.040 μM against CBP and confirmed oral in vivo target engagement in a lung cancer xenograft model [1]. Teams pursuing HAT inhibition for oncology should prioritize 1,4-oxazepan-6-one as a key building block for scaffold-hopping campaigns, given the demonstrated selectivity advantage over non-oxazepane HTS starting points.

Antifungal Programs for Azole-Resistant Candida and Cryptococcus

R-135853, containing a 1,4-oxazepane ring as a pharmacophoric element, demonstrated MIC₉₀ of 0.03 μg/mL against fluconazole-susceptible C. albicans and maintained potency (0.03–0.06 μg/mL) against fluconazole-resistant strains where fluconazole itself was completely ineffective in vivo [1]. This scenario supports procurement of 1,4-oxazepan-6-one for antifungal programs specifically targeting the EF-2 inhibition mechanism, particularly where azole cross-resistance is a clinical concern.

CNS Library Enrichment: D₄ and Monoamine Transporter Programs

The Audouze et al. matched-pair study established that 1,4-oxazepane ring size meaningfully modulates dopamine D₄ receptor affinity compared to morpholine analogs [1]. Combined with the patent literature on 1,4-oxazepane-based monoamine reuptake inhibitors (Takeda, Spera Pharma) [2][3], this scenario supports procurement of 1,4-oxazepan-6-one for CNS-focused compound library enrichment where morpholine-based libraries have saturated the accessible chemical space.

Fragment-Based and DEL Library Building Block

Multiple independent publications characterize 1,4-oxazepanes as 'strikingly scarce,' 'virtually unexplored,' and 'underrepresented in the literature' [1][2]. This low-representation status makes 1,4-oxazepan-6-one an optimal building block for fragment-based screening libraries, DNA-encoded libraries (DEL), and diversity-oriented synthesis (DOS) collections seeking to access novel IP-secure chemical space with reduced competitor overlap.

Application
Selection Property
Validation Focus
EP300/CBP HAT inhibitor research
Scaffold‑hopping building block
Target engagement and selectivity profiling
Antifungal screening studies
EF‑2 inhibition mechanism context
Azole‑resistant strain panel MIC and model‑based endpoints
CNS library enrichment
Novelty‑advantaged heterocycle
Dopamine receptor binding assays
Fragment‑based library assembly
Scarce chemical space representation
Library diversity metrics and hit novelty

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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